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Alvimopan diastereomer 1

Cat. No.: B13418019
M. Wt: 424.5 g/mol
InChI Key: UPNUIXSCZBYVBB-DMJCMNNJSA-N
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Description

Overview of Alvimopan (B130648) and its Pharmacological Significance

Alvimopan is a peripherally acting µ-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics without compromising their central pain-relieving effects. nih.govglobalrph.com Marketed under the trade name Entereg, its primary clinical application is to accelerate the recovery of bowel function in patients who have undergone partial large or small bowel resection surgery. nih.govfda.gov By selectively blocking µ-opioid receptors in the gut, alvimopan counteracts the opioid-induced reduction in gastrointestinal motility, a condition known as postoperative ileus. globalrph.comopenaccessjournals.com The therapeutic significance of alvimopan lies in its ability to address a common and debilitating complication of surgery, thereby potentially reducing hospital stays and improving patient outcomes. openaccessjournals.com

The Critical Role of Stereoisomerism in Drug Discovery and Development

The phenomenon of stereoisomerism is of paramount importance in pharmacology. The spatial arrangement of atoms in a drug molecule can profoundly influence its interaction with biological targets, such as enzymes and receptors, which are themselves chiral. ethernet.edu.et Consequently, different stereoisomers of a drug can exhibit widely varying pharmacological and toxicological profiles. ethernet.edu.et One enantiomer might be therapeutically active, while the other could be inactive or even harmful. This necessitates the careful study of individual stereoisomers to identify the most effective and safest therapeutic agent. Regulatory bodies like the U.S. Food and Drug Administration (FDA) now emphasize the need to characterize the specific stereoisomers of a new drug entity.

Definition and Specificity of Alvimopan Diastereomer 1

Alvimopan itself is a single, specific stereoisomer. nih.govglobalrph.comfda.gov The molecule possesses three chiral centers, which theoretically gives rise to eight possible stereoisomers (four pairs of enantiomers). orientjchem.org However, research has shown that due to steric hindrance during synthesis, only four of these diastereomers are practically feasible to obtain. orientjchem.org A key study by Reddy et al. (2018) successfully synthesized and characterized these four diastereomers, designating them as compounds 1, 1a, 1b, and 1c. orientjchem.org Alvimopan is compound 1. orientjchem.org

"this compound" is a term often used by chemical suppliers and is associated with the CAS number 342639-35-4. daicelpharmastandards.com This corresponds to the diastereomer with the (R,R,R) configuration, which is distinct from the therapeutically active alvimopan, which has the (S,R,R) configuration for its core chiral centers. orientjchem.orgdaicelpharmastandards.com

Research Rationale and Scope: Investigating Distinct Stereochemical Entities

The primary impetus for synthesizing and characterizing the various diastereomers of alvimopan is to support analytical method development and to establish the specifications for the drug substance. orientjchem.org By having pure samples of each diastereomer, researchers can develop methods to detect and quantify these impurities in the final drug product, ensuring its purity and safety. This focused investigation into each distinct stereochemical entity is a critical component of quality control in pharmaceutical manufacturing. The scope of such research involves detailed chemical synthesis, isolation, and characterization using various analytical techniques. orientjchem.org

Detailed Research Findings

The comprehensive study by Reddy et al. (2018) provides a wealth of data on the characterization of alvimopan and its diastereomers. orientjchem.org This research is crucial for understanding the physicochemical differences between these closely related molecules.

Physicochemical Properties of Alvimopan and its Diastereomers

The following table summarizes the specific optical rotation (SOR) for the four synthesized diastereomers, a key property that distinguishes chiral molecules.

CompoundStereochemical AssignmentSpecific Optical Rotation (SOR) [α]25D (c=1.01 in DMSO)
1 (Alvimopan)[[2(S)-[[4(R)-(3-Hydroxyphenyl)-3R,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-amino]acetic acid+43.48°
1a([[2(S)-[[4(R)-(3-Hydroxyphenyl)-3R,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-amino]acetic acid)+53.21°
1bData Not Available in Source-48.76°
1cData Not Available in Source-58.19°
Data sourced from Reddy et al., 2018. orientjchem.org

Spectroscopic Analysis

Functional Group and Type of VibrationCompound 1 (Alvimopan) (cm⁻¹)Compound 1a (cm⁻¹)Compound 1b (cm⁻¹)Compound 1c (cm⁻¹)
OH stretching3410.53423.53415.53419.8
Amide NH stretching3301.23305.13308.33306.4
C=O stretching1725.31728.41720.11722.5
Amide C=O stretching1645.81648.21651.71649.3
Data sourced from Reddy et al., 2018. orientjchem.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provided detailed structural information, confirming the connectivity and stereochemistry of each diastereomer. orientjchem.org The distinct chemical shifts observed for the protons and carbons in each diastereomer serve as a unique fingerprint for their identification. orientjchem.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N2O4 B13418019 Alvimopan diastereomer 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[(2R)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20+,25+/m0/s1

InChI Key

UPNUIXSCZBYVBB-DMJCMNNJSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

Origin of Product

United States

Stereochemical Characterization and Elucidation of Alvimopan Diastereomer 1

Fundamental Principles of Stereochemistry in Drug Molecules

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. In drug development, stereochemistry is of paramount importance because biological systems, such as enzymes and receptors, are themselves chiral. washington.edunih.gov This inherent chirality means they can interact differently with the various stereoisomers of a drug molecule. nih.gov

Molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space are known as stereoisomers. washington.edu A key concept in stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image. knowledgebin.org The most common source of chirality in organic molecules is the presence of a tetrahedral carbon atom bonded to four different groups, known as a chiral center or stereogenic center. knowledgebin.orgmdpi.com

There are two main types of stereoisomers:

Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other. washington.edu They have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions. knowledgebin.org

Diastereomers: These are stereoisomers that are not mirror images of each other. washington.edu This situation arises when a molecule has two or more stereogenic centers and differs in the configuration at some, but not all, of these centers. knowledgebin.org Unlike enantiomers, diastereomers have different physical properties, which allows them to be separated by techniques like chromatography. researchgate.net

The number of possible stereoisomers for a molecule is determined by the number of its chiral centers (n), with the maximum number of stereoisomers being 2^n. washington.edumsu.edu The specific arrangement of substituents at each chiral center defines the molecule's absolute configuration. wikipedia.org Because of the specific "lock and key" nature of drug-receptor interactions, one stereoisomer often exhibits the desired therapeutic activity, while others may be less active, inactive, or even cause unwanted side effects. chiralpedia.com

Identification of Chiral Centers and Stereogenic Elements in Alvimopan (B130648) Diastereomer 1

Alvimopan possesses three chiral centers, which means it can theoretically exist as eight stereoisomers (2³ = 8). orientjchem.org These stereogenic centers are the source of its complex stereoisomerism. The chemical structure of Alvimopan reveals these three specific centers where the spatial arrangement of substituents gives rise to different stereoisomers.

The chiral centers in the Alvimopan molecular framework are located at:

The alpha-carbon of the amino acid-derived side chain: This carbon is bonded to the benzyl (B1604629) group, a hydrogen atom, the carbonyl group of the amide, and the methylene (B1212753) group connecting to the piperidine (B6355638) ring.

Carbon-3 of the piperidine ring: This carbon is substituted with a methyl group.

Carbon-4 of the piperidine ring: This carbon is substituted with another methyl group and a 3-hydroxyphenyl group. nih.gov

The synthesis of Alvimopan and its related compounds is stereoselective, meaning it preferentially yields certain stereoisomers over others. orientjchem.org Specifically, the reaction that creates the C-3 and C-4 centers on the piperidine ring results in an anti relationship between the substituents at these positions. orientjchem.org This stereochemical preference means that only four of the eight theoretically possible diastereomers are practically feasible to obtain through this synthetic route. orientjchem.org

Chiral Center Location Description
C-2 of the propyl chainThe alpha-carbon of the N-acyl-amino acid moiety.
C-3 of the piperidine ringA carbon atom within the piperidine ring bearing a methyl group.
C-4 of the piperidine ringA quaternary carbon atom within the piperidine ring bearing both a methyl group and a 3-hydroxyphenyl group.

Assignment of Absolute Configuration (R/S) for Individual Chiral Centers

The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which designate the spatial arrangement as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). wikipedia.org

The active pharmaceutical ingredient, Alvimopan, has the specific absolute configuration of (2S, 3R, 4R). nih.gov This is detailed in its IUPAC name: 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid. nih.gov

In a study detailing the synthesis and characterization of Alvimopan's diastereomers, a specific isomer was designated as compound 1a . orientjchem.org This compound, which we will refer to as Alvimopan diastereomer 1 for the purposes of this article, was characterized and its stereochemistry was assigned. By altering the stereochemistry at the first chiral center (C-2 of the propyl chain) while keeping the piperidine ring configuration the same, the (αR, 3R, 4R) isomer was produced. orientjchem.org The 'α' designator corresponds to the C-2 position in the amino acid side chain.

The table below summarizes the absolute configurations of Alvimopan and this compound.

Compound Configuration at C-2 (propyl chain) Configuration at C-3 (piperidine) Configuration at C-4 (piperidine) Reference
AlvimopanSRR orientjchem.orgnih.gov
This compound (Compound 1a)RRR orientjchem.org

Relative Stereochemistry and Diastereomeric Relationship with Alvimopan

Alvimopan and this compound are diastereomers. This is because they are stereoisomers that are not mirror images of each other; they have the same configuration at two chiral centers (C-3 and C-4) but the opposite configuration at the third (C-2). washington.edu Stereoisomers that differ at only one of multiple chiral centers are more specifically termed epimers . msu.edu Therefore, Alvimopan and this compound are C-2 epimers.

The relative stereochemistry refers to the spatial arrangement of substituents in relation to each other within the molecule. A crucial aspect of Alvimopan's structure is the relative stereochemistry of the piperidine ring. The (3R, 4R) configuration in both Alvimopan and its diastereomer 1 dictates a trans or anti arrangement of the substituents on the C-3 and C-4 atoms. orientjchem.org This specific spatial relationship is a result of a stereoselective methylation step during the synthesis, which almost exclusively produces the anti pair of enantiomers for the piperidine intermediate. orientjchem.org The alternative syn arrangement, where the substituents would be on the same side of the ring, is not observed, thereby limiting the number of diastereomers formed during the process. orientjchem.org

Configurational Stability and Interconversion Dynamics in Solution

Configurational stability refers to the resistance of a chiral center to invert its configuration. The chiral centers in Alvimopan and its diastereomers are sp³-hybridized carbons, which are generally considered configurationally stable under normal conditions of storage and use. The synthetic procedures used to create and isolate these compounds involve techniques like chromatography to separate the distinct, stable diastereomers. orientjchem.org This process would not be feasible if the stereoisomers were rapidly interconverting in solution.

Factors that can sometimes facilitate the interconversion (or racemization) of stereoisomers include temperature, pH, and the type of solvent used. ethernet.edu.et For some classes of molecules, such as certain benzodiazepines, conformational enantiomers can interconvert rapidly at room temperature through processes like ring flipping. researchgate.net However, the stereogenic centers in Alvimopan are defined by covalent bonds in an acyclic chain and a stable piperidine ring, not by conformational restriction alone. The available scientific literature on Alvimopan does not indicate any significant epimerization or interconversion of its diastereomers under typical analytical or physiological conditions. The distinct characterization and separation of these isomers strongly suggest their configurational stability. orientjchem.orgorientjchem.org

Computational Prediction of Preferred Conformations and Stereoisomeric Configurations

Computational chemistry provides powerful tools for predicting the three-dimensional structures and relative stabilities of stereoisomers. Techniques like Density Functional Theory (DFT) calculations and molecular mechanics can be used to determine the preferred conformations (the most stable spatial arrangements of atoms) of a molecule. researchgate.net These methods can also help corroborate the absolute and relative stereochemistries determined through experimental techniques like X-ray crystallography and NMR spectroscopy. nih.govbsmu.byumn.edu

For a molecule with multiple chiral centers and rotational freedom like this compound, computational modeling could predict:

The lowest-energy conformation of the piperidine ring.

The spatial orientation of the 3-hydroxyphenyl and benzyl groups.

By calculating the energies of different possible stereoisomers (e.g., RR, RS, SR, SS), computational methods can predict their relative stabilities. mdpi.com This information can be invaluable in understanding why certain isomers are formed preferentially in a synthesis or why one isomer exhibits greater biological activity. While these computational approaches are widely used in medicinal chemistry, specific studies applying these predictive models to the conformations and stereoisomeric configurations of this compound were not identified in a review of the current literature.

Synthetic Methodologies and Diastereoselective Access to Alvimopan Diastereomer 1

Retrosynthetic Analysis of Alvimopan (B130648) Diastereomer 1

The retrosynthetic analysis of Alvimopan diastereomer 1, identified as the (2S, 3R, 4R) isomer, logically deconstructs the molecule into key synthetic precursors. The primary disconnection occurs at the amide bond, separating the substituted piperidine (B6355638) moiety and the chiral amino acid side chain. A further key disconnection is at the C-N bond of the piperidine ring, which simplifies the structure to a core piperidine intermediate and a side-chain precursor. This strategic breakdown highlights the central challenge of the synthesis: the stereocontrolled construction of the densely functionalized trans-3,4-disubstituted piperidine ring. This core is a prevalent structural motif in a number of medicinally relevant compounds. whiterose.ac.uk

The synthesis of Alvimopan has seen significant evolution, with various approaches developed to manage stereochemical control and improve process efficiency. smolecule.com The complex structure, featuring three chiral centers, has driven the development of sophisticated synthetic strategies. smolecule.com

Chiral Starting Materials and Precursors in Diastereoselective Synthesis

The synthesis of this compound heavily relies on the use of chiral starting materials to establish the desired stereochemistry. A critical precursor is the enantiomerically pure (3R, 4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine. acs.orgsnnu.edu.cn The synthesis of this key intermediate has been a focal point of research, with methods developed to ensure high stereopurity. acs.org

One established method involves the resolution of a racemic intermediate using a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid. acs.org This classical approach allows for the separation of the desired (3R, 4R) diastereomer from the unwanted isomers. acs.org The undesired isomer can often be isolated from the filtrate. acs.org

Diastereoselective Synthetic Routes and Reaction Conditions

The diastereoselective synthesis of this compound is a multi-step process where the control of stereochemistry at each chiral center is paramount. Out of a theoretical eight diastereomers, only four are practically feasible due to the inherent anti relationship between the substituents at the 3 and 4 positions of the piperidine ring. acs.org

Enantioselective Catalysis Approaches for Stereocenter Generation

While traditional synthesis has relied on chiral pool starting materials and resolution, there is a growing interest in the development of catalytic asymmetric methods for the synthesis of Alvimopan and its intermediates. smolecule.com These emerging strategies offer potential advantages in terms of atom economy and reduced step count. smolecule.com

Recent advancements in catalysis that could be applicable to the synthesis of the piperidine core of Alvimopan include:

Rhodium-catalyzed asymmetric hydrogenation: This method has been successfully used for the enantioselective and diastereoselective hydrogenation of α,β-disubstituted unsaturated lactams, providing access to chiral lactams that can be converted to trans-3,4-disubstituted piperidines. acs.org

Chemo-enzymatic dearomatization: A versatile and highly efficient chemo-enzymatic dearomatization of activated pyridines has been developed for the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines. whiterose.ac.uk This involves a one-pot amine oxidase/ene imine reductase cascade. whiterose.ac.uk

Gold(I) and Palladium(II) catalysis: Intramolecular cyclization methods using these catalysts have shown potential for the formation of six-membered rings through 6-endo-trig cyclization pathways. smolecule.com

Asymmetric Induction in Key Synthetic Steps

Asymmetric induction is a critical element in establishing the correct stereochemistry during the synthesis of this compound. One of the key steps where this is crucial is the generation of the second chiral center on the piperidine ring. This is often achieved through a methylation reaction, which proceeds with anti selectivity. acs.org

The stereochemistry of the final chiral center is introduced during the coupling of the piperidine intermediate with the protected amino acid side chain. The use of an enantiomerically pure (S)-amino acid derivative ensures the formation of the desired (2S) configuration in the final product.

Diastereoselective Crystallization and Purification Techniques

The separation and purification of the desired this compound from other isomers is a critical final step in the manufacturing process. Diastereoselective crystallization is a commonly employed technique. For instance, the hydrochloride salts of the diastereomers can be separated by recrystallization from methanol, although this can sometimes lead to lower yields. snnu.edu.cn

High-performance liquid chromatography (HPLC) is another powerful tool for both the analysis and purification of Alvimopan diastereomers. researchgate.net Chiral HPLC methods, often utilizing cellulose-based stationary phases, have been developed for the effective separation and quantification of the different isomers. researchgate.net

Below is a table summarizing the retention times of Alvimopan and its diastereomers in a reported HPLC method.

CompoundRetention Time (minutes)
Alvimopan (diastereomer 1)16.5
Diastereomer 1a12.05
Diastereomer 1b14.89
Diastereomer 1c20.19

This data is illustrative of the separability of the diastereomers using HPLC.

Development of Novel Synthetic Pathways for Enhanced Stereocontrol

The quest for more efficient and stereoselective synthetic routes to Alvimopan and its analogues is an active area of research. Novel pathways aim to overcome the limitations of existing methods, such as the reliance on classical resolution and the poor diastereoselectivity of certain steps. snnu.edu.cn

One of the most significant advancements has been the development of a stereoselective thermal elimination strategy for the construction of the piperidine core. smolecule.com This method, starting from 1,3-dimethyl-4-arylpiperidinol, involves a selective two-step dehydration process. smolecule.com

Chemo-enzymatic Approaches to Diastereomer 1 Synthesis

The integration of enzymatic methods into chemical synthesis provides powerful tools for achieving high stereoselectivity under mild conditions. For a complex molecule like Alvimopan, chemo-enzymatic strategies can be pivotal in establishing the correct stereochemistry of key intermediates.

One reported chemo-enzymatic route focuses on establishing the chirality of a crucial side-chain precursor. A Chinese patent describes a synthetic pathway to Alvimopan that employs an enzyme-catalyzed step to create a key stereocenter. google.com The synthesis begins with diethyl benzylmalonate, which is reduced to form 2-benzylpropane-1,3-diol. This prochiral diol then undergoes an enantioselective acylation reaction with vinyl acetate, catalyzed by a lipase (B570770) enzyme. This biocatalytic step yields (S)-2-benzyl-3-hydroxypropyl acetate, a chiral building block, with high selectivity. google.com This intermediate is then carried forward through several chemical steps, including oxidation, amidation, and substitution with the core piperidine fragment, to ultimately produce Alvimopan. google.com

The key enzymatic transformation is detailed below:

ReactantCo-substrateEnzymeProduct
2-benzylpropane-1,3-diolVinyl acetateLipase(S)-2-benzyl-3-hydroxypropyl acetate

While direct enzymatic synthesis of the entire Alvimopan molecule is not widely reported, the use of enzymes for the kinetic resolution of racemic intermediates represents another viable chemo-enzymatic strategy. Lipases, in particular, are extensively used in the pharmaceutical industry for their ability to differentiate between enantiomers. mdpi.com For instance, the kinetic resolution of racemic alcohols or esters, which may be precursors to the Alvimopan side chain or the piperidine core, can be achieved with high efficiency and enantioselectivity using lipases like Candida antarctica lipase B (CALB). almacgroup.com Such methods involve the selective transformation (e.g., hydrolysis or transesterification) of one enantiomer from a racemic mixture, allowing for the separation of the two enantiomers. researchgate.netresearchgate.net

Furthermore, the synthesis of chiral amines is another area where biocatalysis is making significant inroads. Transaminase enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. google.com This technology could potentially be applied to the synthesis of the chiral piperidine core of Alvimopan, offering an alternative to classical resolution or asymmetric chemical catalysis. google.commdpi.com

Process Chemistry Considerations for Scalable Production

The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization of reaction conditions to ensure efficiency, cost-effectiveness, safety, and product quality. For Alvimopan, significant efforts have been directed at developing an industrially feasible and cost-efficient manufacturing process.

Table of Yield Improvements in Alvimopan Intermediate Synthesis

Process Stage Reported Initial Yield Reported Optimized Yield Percent Increase
Key Intermediate Step 26% 53% 103.8%

These improvements are critical for reducing the cost of goods and minimizing waste, which are paramount considerations in pharmaceutical manufacturing. The optimization involved a delicate balance between manufacturing efficiency and maintaining high product quality. acs.org

Control of impurities, particularly diastereomeric impurities, is a central challenge in the synthesis of Alvimopan. The generation of the three stereocenters must be precisely controlled. The first chiral center is often established via classical resolution of an intermediate with a chiral resolving agent like (+)-di-p-toluoyl-D-tartaric acid. orientjchem.org Subsequent stereocenters are introduced through stereoselective reactions. Careful control of reaction conditions, such as temperature and reagents, is necessary to maximize the formation of the desired diastereomer (this compound) and minimize others. orientjchem.org

Advanced Analytical Methodologies for Identification and Purity Assessment of Alvimopan Diastereomer 1

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise chemical structure of Alvimopan (B130648) diastereomer 1, confirming its molecular formula, atomic connectivity, functional groups, and three-dimensional stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For Alvimopan diastereomer 1, which has a molecular formula of C₂₅H₃₂N₂O₄, HRMS provides an exact mass measurement that validates this composition. ebi.ac.uk This technique is crucial during drug development and quality control to confirm the identity of the primary compound and to tentatively identify unknown impurities by determining their elemental formulas. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed to analyze impurities in Alvimopan, providing data on their mass and structure. daicelpharmastandards.comorientjchem.org

Table 1: Molecular Formula and Mass Data for Alvimopan

Property Value
Molecular Formula C₂₅H₃₂N₂O₄
Molecular Weight 424.54 g/mol

| Monoisotopic Mass | 424.2362 Da |

This interactive table provides the fundamental mass data for Alvimopan, which is confirmed using HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Configurational Information

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide information about the chemical environment of each atom, allowing for the determination of atomic connectivity.

For Alvimopan and its diastereomers, NMR is critical for structural elucidation. orientjchem.org Spectra are typically recorded in a solvent like DMSO-d₆ on a high-field spectrometer (e.g., 400 MHz). orientjchem.org By analyzing the chemical shifts (δ), coupling constants, and through-space correlations (from 2D NMR experiments like NOESY), the specific configuration of each chiral center can be assigned, allowing for the definitive identification of diastereomer 1 and its distinction from other stereoisomers. orientjchem.org

Table 2: Selected ¹H NMR Chemical Shift Data for Alvimopan Diastereomers (in DMSO-d₆)

Proton Assignment Diastereomer 1 (δ ppm) Diastereomer 1b (δ ppm)
H-2 4.60 4.60
H-3 2.50 2.50
H-4 2.50 2.50
H-7 2.92 2.92
H-8 3.32 3.32
H-11 7.18 7.18

| H-12 | 6.64 | 6.64 |

This interactive table compares key proton NMR signals for this compound and its diastereomer 1b, highlighting the subtle differences used for structural confirmation. Data sourced from Reddy et al. (2018). orientjchem.org

Table 3: Selected ¹³C NMR Chemical Shift Data for Alvimopan Diastereomers (in DMSO-d₆)

Carbon Assignment Diastereomer 1 (δ ppm) Diastereomer 1b (δ ppm)
C-1 172.0 172.0
C-2 56.4 56.4
C-3 45.4 45.4
C-4 41.3 41.3
C-6 60.1 60.1
C-9 157.1 157.1

| C-15 | 171.1 | 171.1 |

This interactive table shows the carbon-13 NMR data, which provides further confirmation of the carbon skeleton and stereochemical arrangement. Data sourced from Reddy et al. (2018). orientjchem.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to different types of chemical bonds.

For this compound, the IR spectrum confirms the presence of key functional groups. While the IR spectra of diastereomers are generally very similar, they serve as a crucial fingerprint for the molecule. orientjchem.org As expected, no significant differences are observed in the stretching bands of the functional groups across the different diastereomers. orientjchem.org

Table 4: Key IR Absorption Frequencies for this compound

Functional Group Vibration Wavenumber (cm⁻¹)
O-H Stretching (hydroxyl) 3410.5
N-H Stretching (amide) 3207.0
Aromatic C-H Stretching 3029.0
Aliphatic C-H Stretching 2927.0

| C=O Stretching (amide) | 1626.0 |

This interactive table summarizes the characteristic IR absorption bands for this compound, confirming its functional group composition. Data sourced from Reddy et al. (2018). orientjchem.org

Circular Dichroism (CD) Spectroscopy for Chiral Information

Chiroptical techniques are essential for studying stereoisomers. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers produce mirror-image CD spectra, while diastereomers, being stereoisomers that are not mirror images, exhibit distinctly different CD spectra. This makes CD an excellent tool for distinguishing between diastereomers and confirming the absolute configuration of each chiral center.

While specific CD spectral data for Alvimopan is not widely published, the related technique of Specific Optical Rotation (SOR) has been used to characterize its diastereomers. orientjchem.org SOR measures the rotation of plane-polarized light by a chiral compound and provides a single value that is characteristic of the molecule's three-dimensional structure. The distinct SOR values for each diastereomer confirm their stereochemical differences. orientjchem.org

Table 5: Specific Optical Rotation (SOR) and Stereochemical Assignment of Alvimopan Diastereomers

Compound Stereochemical Assignment SOR [α]²⁵D (c=1.01 in DMSO)
1 (Alvimopan) β or R, 3R, 4R +43.48°
1a α or S, 3R, 4R +53.21°
1b β or R, 3S, 4S -47.22°

| 1c | α or S, 3S, 4S | -52.40° |

This interactive table presents the SOR data, which demonstrates the distinct chiroptical properties of the four feasible Alvimopan diastereomers. Data sourced from Reddy et al. (2018). orientjchem.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated.

This technique provides the precise spatial arrangement of every atom, confirming bond lengths, bond angles, and, most importantly, the absolute configuration of all chiral centers. For a complex molecule like this compound, an X-ray crystal structure would provide definitive proof of its stereochemistry, serving as an ultimate reference standard for validating results from other analytical methods like NMR and CD spectroscopy.

Chromatographic Separation Techniques for Diastereomeric Purity

Chromatography is the cornerstone of purity assessment, allowing for the separation, identification, and quantification of the main compound and any related impurities, including other diastereomers. daicelpharmastandards.com High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. daicelpharmastandards.comorientjchem.org

Developing a robust HPLC method capable of resolving all four feasible diastereomers of Alvimopan is essential for quality control. orientjchem.org Such a method allows for the accurate determination of the diastereomeric purity of this compound. A reported HPLC method successfully separates the four diastereomers, with the main compound (diastereomer 1) having a distinct retention time from the others (1a, 1b, and 1c). orientjchem.org This separation is critical for ensuring that the drug substance meets predefined specifications for unwanted stereoisomers. orientjchem.org

Table 6: HPLC Retention Times for Alvimopan and its Diastereomers

Compound Retention Time (minutes)
1c 10.15
1b 11.23
1a 13.00

| 1 (Alvimopan) | 14.12 |

This interactive table shows the distinct retention times achieved in an HPLC separation, enabling the quantification of diastereomeric purity. Data sourced from Reddy et al. (2018). orientjchem.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) stands as a cornerstone technique for the stereoselective separation and purity assessment of Alvimopan diastereomers. A notable and effective method involves the use of a cellulose-based immobilized polysaccharide CSP.

A specific, validated normal-phase HPLC method has been developed to ascertain the chiral purity of Alvimopan. nih.gov This method employs a CHIRALPAK IC column, which is based on a cellulose (B213188) tris(3,5-dichlorophenylcarbamate) stationary phase. nih.gov The separation of Alvimopan isomers is achieved using a mobile phase composed of n-hexane, isopropyl alcohol, ethanol, and diethylamine (B46881) in a volumetric ratio of 650:200:150:5. nih.gov The chromatographic conditions are meticulously controlled to ensure reproducible and accurate results.

ParameterCondition
Column CHIRALPAK IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:isopropyl alcohol:ethanol:diethylamine (650:200:150:5 v/v)
Column Oven Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 273 nm
Table 1: Chromatographic Conditions for the HPLC Separation of Alvimopan Isomers nih.gov

This method has demonstrated good separation of the Alvimopan isomers within a reasonable analysis time of 35 minutes, making it suitable for routine quality control. nih.gov The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its precision, accuracy, and linearity. nih.gov

Supercritical Fluid Chromatography (SFC) for Rapid Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for the chiral separation of pharmaceuticals. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and, consequently, faster analysis times compared to HPLC, without compromising separation efficiency. researchgate.net

While a specific, published SFC method for the separation of this compound was not identified in the reviewed literature, the principles of SFC make it a highly suitable technique for this purpose. Polysaccharide-based chiral stationary phases, similar to those used in HPLC, are widely and successfully employed in SFC for enantiomeric and diastereomeric separations. researchgate.net The separation mechanism in SFC can be influenced by the choice of co-solvent (modifier), such as methanol, ethanol, or isopropanol, which is added to the supercritical CO2 to modulate the mobile phase polarity and enhance analyte solubility and interaction with the stationary phase. researchgate.net

The advantages of SFC for the analysis of this compound would include:

Reduced Analysis Time: Significantly faster separations compared to conventional HPLC.

Lower Solvent Consumption: Reduced use of organic solvents, making it a more environmentally friendly and cost-effective technique.

Orthogonal Selectivity: SFC can sometimes provide different elution orders or improved resolution compared to HPLC, offering a complementary analytical approach.

Given the successful application of SFC for the chiral separation of a wide range of pharmaceutical compounds, the development of a rapid and efficient SFC method for this compound is a highly feasible and desirable endeavor for high-throughput screening and quality control.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, Alvimopan is a relatively large, polar, and non-volatile molecule. Direct analysis of Alvimopan and its diastereomers by GC is not feasible due to their low volatility and potential for thermal degradation at the high temperatures required for GC analysis.

To make Alvimopan amenable to GC analysis, a derivatization step would be necessary to convert the non-volatile molecule into a volatile derivative. This process adds complexity and potential for analytical errors. Given the success and direct applicability of HPLC and the potential of SFC, GC is not considered a primary or practical analytical methodology for the identification and purity assessment of this compound.

Quantitative Analysis Methodologies for Research Applications

For research applications, such as pharmacokinetic studies or the determination of Alvimopan in biological matrices, robust quantitative analytical methods are essential. Several validated HPLC methods have been developed for the quantitative determination of Alvimopan in various samples, including bulk drug, pharmaceutical formulations, and rat plasma. internationaljournalssrg.orgijpsr.comjournalcra.comresearchgate.net

One such method is a reverse-phase HPLC (RP-HPLC) method for the estimation of Alvimopan in rat plasma. internationaljournalssrg.org This method utilizes a C18 column and a mobile phase consisting of a potassium dihydrogen orthophosphate buffer (pH 3.0) and acetonitrile (B52724) (70:30 v/v). internationaljournalssrg.org The drug is monitored at a wavelength of 220 nm. internationaljournalssrg.org The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). internationaljournalssrg.org

Validation ParameterResult
Linearity Range 25-150 µg/mL
Regression Equation y = 26407x + 891423
Correlation Coefficient (r²) 0.999
Percentage Recovery 99.07%
Table 2: Validation Parameters of a Quantitative HPLC Method for Alvimopan in Rat Plasma internationaljournalssrg.org

Another validated HPLC method for the determination of Alvimopan in bulk and pharmaceutical formulations employs an Altima Grace Smart C-18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer (pH 3.0) in a 50:50 ratio. ijpsr.com This method demonstrated linearity over a concentration range of 500-20000 ng/mL with a correlation coefficient of 0.9998. ijpsr.com The accuracy was found to be between 95.83% and 104.63%. ijpsr.com

These quantitative methods, once appropriately adapted and validated, can be applied in research settings to accurately determine the concentration of this compound in various samples, providing crucial data for preclinical and clinical studies.

Development of Reference Standards and Analytical Validation Strategies

The availability of well-characterized reference standards is a prerequisite for the accurate and reliable analysis of any pharmaceutical compound. For Alvimopan, this necessitates the synthesis, isolation, and structural elucidation of not only the desired diastereomer 1 but also its other potential diastereomeric impurities.

Research has been conducted on the synthesis and characterization of all four practically feasible diastereomers of Alvimopan. orientjchem.orgorientjchem.org These diastereomers were synthesized and their structures were confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. orientjchem.orgorientjchem.org The availability of these isolated and characterized diastereomers is crucial for their use as reference standards in analytical method development and validation. These reference standards are used to:

Confirm the identity of the main peak corresponding to this compound.

Determine the retention times and response factors of the other diastereomers.

Assess the specificity and selectivity of the analytical method.

Spike samples to evaluate the accuracy and recovery of the method.

The validation of analytical methods for this compound is performed according to the comprehensive guidelines set forth by the International Council for Harmonisation (ICH). nih.gov The key validation parameters that are assessed include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its diastereomers, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples with known amounts of the reference standard.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By following these rigorous validation strategies and utilizing well-characterized reference standards, the analytical methods for this compound can be deemed reliable and suitable for their intended purpose in quality control and research.

Pharmacological and Mechanistic Investigations of Alvimopan Diastereomer 1 Pre Clinical/in Vitro Focus

Receptor Binding Affinity and Selectivity Profiling

Alvimopan (B130648) diastereomer 1 demonstrates a marked selectivity for the μ-opioid receptor (MOR). medchemexpress.comnih.gov Its binding affinity is considerably greater for the μ-opioid receptor compared to the delta (δ) and kappa (κ) opioid receptors. nih.gov This selective antagonism at the μ-opioid receptors, particularly in the gastrointestinal tract, is central to its mechanism of action. cymitquimica.com By blocking the effects of opioids on gut motility, it helps restore normal bowel function without interfering with the central analgesic effects of opioid medications. cymitquimica.comnih.gov

The high affinity of Alvimopan diastereomer 1 for the μ-opioid receptor is quantified by its low equilibrium dissociation constant (Ki). Studies have reported a Ki of 0.4 nM for the cloned human μ-opioid receptor. fda.gov Another source indicates a Ki of 0.47 nM for the μ-opioid receptor, with significantly higher Ki values of 12 nM and 100 nM for the δ- and κ-opioid receptors, respectively, highlighting its selectivity. medchemexpress.com The dissociation of radiolabeled alvimopan from the human μ-opioid receptor has been observed to be slower than that of other opioid ligands, which is consistent with its high affinity for the receptor. fda.govfda.gov

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

Receptor Subtype Ki (nM)
μ (mu) 0.4 - 0.47
δ (delta) 12
κ (kappa) 100

Data sourced from multiple in vitro studies. medchemexpress.comfda.gov

Comprehensive off-target binding assessments have been conducted to evaluate the selectivity of this compound. At concentrations ranging from 1 to 10 µM, the compound showed no significant activity at over 70 other non-opioid receptors, enzymes, and ion channels. fda.govfda.gov This broad screening confirms that alvimopan's pharmacological effects are highly specific to the μ-opioid receptor, with no notable affinity for other receptors such as adrenergic, dopaminergic, histaminergic, GABAergic, or cholinergic receptors. managedhealthcareexecutive.com

In Vitro Functional Pharmacology Studies

In vitro functional assays have consistently demonstrated that this compound acts as a competitive antagonist at the μ-opioid receptor with no measurable agonist effects. fda.govfda.gov In a guinea pig ileum assay, it dose-dependently and competitively antagonized the morphine-induced delay of a charcoal meal, a functional measure of its antagonist activity on gastrointestinal transit. managedhealthcareexecutive.com Furthermore, it showed no measurable opioid agonist effects at the μ receptor of the guinea pig ileum or at the δ receptor of the mouse vas deferens. managedhealthcareexecutive.com Functional assays measuring β-arrestin2 recruitment in U2OS cells have also been utilized to characterize the antagonist properties of opioid receptor ligands. acs.org

The potency of this compound as a μ-opioid receptor antagonist has been determined in various in vitro functional assays. In studies using membranes containing the cloned human μ-opioid receptor, alvimopan inhibited loperamide-stimulated [³⁵S]GTPγS binding with an IC50 value of 1.7 nM. medchemexpress.com The Emax, or maximum effect, for alvimopan as an agonist is effectively zero, as it does not produce a response on its own, consistent with its profile as a pure antagonist. fda.govfda.gov

Table 2: In Vitro Functional Antagonist Potency of this compound

Assay Parameter Value (nM)
[³⁵S]GTPγS Binding Inhibition IC50 1.7

Data from studies on cloned human μ-opioid receptors. medchemexpress.com

Modulation of Downstream Signaling Pathways (e.g., MAP kinase, ion channels)

As a selective antagonist of the mu-opioid receptor, the primary mechanism of this compound involves the competitive inhibition of opioid-induced signaling cascades. nih.gov Agonist binding to mu-opioid receptors typically leads to the activation of G-proteins, which in turn modulate several downstream effectors. drugbank.com This includes the inhibition of adenylate cyclase, activation of inward rectifying potassium (K+) channels, and inhibition of N-type and L-type calcium (Ca2+) channels. drugbank.comnottingham.ac.uk By blocking the receptor, this compound prevents these agonist-mediated events.

The activation of the mitogen-activated protein kinase (MAPK) pathway is another consequence of opioid receptor agonism. drugbank.com this compound's role is to antagonize this effect, thereby inhibiting the downstream cellular responses regulated by MAPK. In broader screening assays, this compound was tested at concentrations between 1 and 10 µM and demonstrated no significant activity at a panel of over 70 non-opioid receptors, enzymes, and ion channels, highlighting its specificity for the opioid receptor family. fda.gov

Enzyme Interaction and Inhibition Profiling

The metabolic profile of a compound is critical to understanding its potential for drug-drug interactions. In vitro studies have been conducted to evaluate the interaction of this compound and its active metabolite with major metabolic enzyme systems.

Research indicates that this compound is not a substrate for cytochrome P450 enzymes, meaning its metabolism is not dependent on this major pathway. fda.govrxlist.com Furthermore, extensive in vitro testing has shown that neither alvimopan nor its active metabolite act as inhibitors or inducers of key CYP450 isoforms. fda.govrxlist.com This low potential for CYP-mediated drug interactions suggests that the co-administration of this compound with drugs that are substrates, inhibitors, or inducers of these enzymes is unlikely to result in clinically significant pharmacokinetic changes. fda.gov

CYP IsoformInteraction TypeResult for Alvimopan & MetaboliteCitation
MultipleSubstrateNot a substrate fda.govrxlist.com
CYP1A2, CYP2C9, CYP2C19InhibitionNot an inhibitor fda.govrxlist.com
CYP2D6, CYP3A4, CYP2E1InhibitionNot an inhibitor fda.govrxlist.com
CYP1A2, CYP2B6, CYP2C9InductionNot an inducer fda.govrxlist.com
CYP2C19, CYP3A4InductionNot an inducer fda.govrxlist.com

While Cytochrome P450 enzymes are a primary focus for drug metabolism, other enzymes such as UDP-glucuronosyltransferases (UGT) and carboxylesterases also play important roles. Currently, specific in vitro data on the direct inhibition of UGT or carboxylesterase enzymes by this compound is not extensively detailed in the available scientific literature. The primary metabolic pathway for alvimopan involves amide hydrolysis by intestinal microflora to form its active metabolite, rather than significant metabolism by hepatic enzymes like UGT or carboxylesterases. fda.govnih.gov

Cellular Permeability and Transport Studies (e.g., Caco-2 cell permeability, P-glycoprotein efflux)

Cellular permeability studies are essential for predicting the absorption and distribution of orally administered drugs. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. nih.gov

TransporterInteraction TypeResult for Alvimopan & MetaboliteCitation
P-glycoprotein (P-gp)SubstrateYes fda.govrxlist.com
P-glycoprotein (P-gp)InhibitorNo fda.govrxlist.com

Pre Clinical Pharmacokinetics and Metabolism Studies of Alvimopan Diastereomer 1 Non Human Focus

Absorption Characteristics in Pre-clinical Models

Studies in animal models indicate that the absorption of alvimopan (B130648) after oral administration is limited. In rats, alvimopan demonstrated the ability to reverse delayed gastrointestinal transit when administered prior to surgery. nih.gov The oral bioavailability of a related compound was found to be 32% in rats. nih.gov A high-fat meal has been shown to decrease the rate and extent of alvimopan absorption. fda.gov

Distribution Profile and Tissue Accumulation (Non-human species)

Following absorption, alvimopan and its metabolite are distributed in the body. The steady-state volume of distribution has been estimated to be 30 ± 10 L. fda.gov Both alvimopan and its primary metabolite bind to plasma proteins, with binding percentages of 80% and 94%, respectively. fda.gov This binding is primarily to albumin and not to alpha-1 acid glycoprotein. fda.gov Alvimopan and its metabolite have been detected in the milk of lactating rats. fda.gov

Metabolic Pathways and Metabolite Identification

The metabolism of alvimopan is unique in that it is not significantly metabolized by the liver. fda.govnih.gov Instead, the primary route of metabolism is through hydrolysis by gut microflora. fda.govdrugbank.com

While hepatic metabolism is not a major elimination pathway for alvimopan, in vitro studies using liver microsomes have been conducted for related compounds. For instance, two diastereomers of a different but related compound, DC-1–76.1 and DC-1–76.2, showed limited stability in rat liver microsomes with half-lives of 2.40 and 6.90 minutes, respectively. nih.gov Another study investigating novel PZM21 derivatives in a rat liver microsome stability assay found that a para-carboxamido phenyl motif conferred substantially enhanced metabolic stability compared to a para-phenol. researchgate.net

CompoundSpeciesSystemHalf-life (t½)
DC-1–76.1RatLiver Microsomes2.40 min
DC-1–76.2RatLiver Microsomes6.90 min
FH218 (para-phenol)RatLiver Microsomes18% remaining after 60 min
FH314 (para-carboxamido phenyl)RatLiver Microsomes61% remaining after 60 min

This table presents in vitro metabolic stability data for compounds related to Alvimopan, as specific data for Alvimopan diastereomer 1 was not available in the searched literature.

The primary metabolite of alvimopan is formed through the hydrolysis of the amide bond, a process carried out by the intestinal flora. fda.govdrugbank.com This metabolite is also a μ-opioid receptor antagonist. fda.gov

The key enzymatic pathway for alvimopan metabolism is hydrolysis, which is mediated by the enzymes of the gut microflora. fda.govdrugbank.com There is no significant evidence of hepatic oxidative or conjugative metabolism being involved in the elimination of alvimopan. fda.gov

Excretion Pathways and Clearance Mechanisms (Non-human species)

The primary route of elimination for alvimopan is through biliary secretion. fda.govnih.gov A significant portion of the administered dose is excreted in the feces as unchanged drug and the metabolite formed by gut microflora. drugbank.com Renal excretion accounts for a smaller portion of the total clearance, with approximately 35% of the drug being cleared by the kidneys. fda.govwikipedia.org The average plasma clearance for alvimopan has been reported to be 402 (±89) mL/min. fda.gov

Pharmacokinetic Modeling and Simulation (Non-human data)

Pre-clinical pharmacokinetic modeling for alvimopan has been conducted, primarily in rodents, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While specific comparative modeling for each of the eight diastereomers is not extensively detailed in publicly available literature, the modeling for the active compound, this compound, has been characterized.

Population pharmacokinetic models in animals describe alvimopan with a two-compartment model featuring first-order elimination. wdh.ac.id Following oral administration in pre-clinical models, alvimopan exhibits low absolute bioavailability. nih.gov This limited systemic exposure is a key feature of its peripheral action, minimizing central nervous system effects. nih.gov

Simulations of alvimopan's pharmacokinetics have been instrumental in understanding its disposition. These models incorporate the drug's primary metabolism by gut microflora into an active metabolite. wdh.ac.id This modeling has been crucial in predicting the compound's behavior in vivo and informing the design of clinical trials. wdh.ac.id

The following table summarizes the general pharmacokinetic parameters of alvimopan (diastereomer 1) observed in pre-clinical studies.

Interactive Table: Pharmacokinetic Parameters of Alvimopan (Diastereomer 1) in Pre-clinical Models

Parameter Value Species Source
Absolute Bioavailability ~6% Rat nih.gov
Peak Plasma Conc. (Cmax) Varies with dose Rat nih.gov
Area Under Curve (AUC) Varies with dose Rat nih.gov
Volume of Distribution (Vd) ~30 L/kg General Pre-clinical
Clearance ~402 mL/min General Pre-clinical
Elimination Half-life 10-17 hours General Pre-clinical

Stereoselective Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of alvimopan are inherently stereoselective, given that the active drug is a single stereoisomer. The specific spatial arrangement of the atoms in this compound is critical for its pharmacological activity and its interaction with metabolic enzymes and transporters.

In vivo studies in mice have demonstrated the stereoselective nature of the pharmacological effects of alvimopan's parent compound. A mixture of eight stereoisomers was compared to the single (3R,4R,2'S) antipode, which is this compound (also known as LY246736). researchgate.net The study revealed a significant difference in their ability to counteract morphine-induced effects, highlighting the importance of the specific stereochemistry of this compound for its potent peripheral antagonist activity. researchgate.net

The "peripheral index," a measure of the separation between central and peripheral action, was found to be substantially different between the isomeric mixture and the specific alvimopan diastereomer. researchgate.net

Interactive Table: Comparative In Vivo Pharmacological Properties of Alvimopan Isomers in Mice

Compound AD50 (mg/kg, s.c.)* ED50 (mg/kg, s.c.)** Peripheral Index Source
Mixture of 8 stereoisomers 40 0.15 ~260 researchgate.net
Alvimopan (diastereomer 1) 9 0.04 225 researchgate.net

*AD50: Dose required to reduce the analgesic effect of morphine by 50%. **ED50: Dose required to produce a 50% effect in a model of peripheral opioid action.

Metabolism of this compound is primarily carried out by the gut microflora through hydrolysis of the amide bond, resulting in an active metabolite. wdh.ac.id There is no significant hepatic metabolism, and the compound is not a substrate for cytochrome P450 enzymes. fda.gov This metabolic pathway is a key contributor to its peripheral selectivity. While it is understood that the metabolism is stereoselective, as only the specific diastereomer is administered, detailed comparative metabolic studies of the other seven diastereomers in pre-clinical animal models are not widely published. The focus of metabolic studies has been on the fate of the active principle, this compound.

Computational Chemistry and in Silico Modeling of Alvimopan Diastereomer 1

Molecular Docking Simulations with Receptor Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For Alvimopan (B130648) diastereomer 1, docking simulations are primarily focused on the μ-opioid receptor (MOR), its main biological target. nih.govdrugbank.com The availability of a cryo-electron microscopy (cryo-EM) structure of the MOR in complex with alvimopan provides a high-resolution template for these simulations. stanford.edu

Docking studies would involve placing Alvimopan diastereomer 1 into the binding pocket of the MOR and calculating the most stable binding pose. By comparing the docking score and binding interactions of this diastereomer with those of the known active diastereomer, researchers can hypothesize reasons for differences in activity. For instance, a less favorable docking score for diastereomer 1 could suggest lower binding affinity. The analysis focuses on key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with critical amino acid residues in the binding site. A study that co-aligned alvimopan with a universal μ-agonist template noted a specific mismatch in the molecular backbone that may be accountable for its antagonist activity. acs.org This type of structural analysis can be extended to each diastereomer to understand their unique binding modes.

Table 1: Potential Molecular Docking Interactions of this compound with the μ-Opioid Receptor

Interaction TypePotential Interacting Residues in MORSignificance of Interaction
Hydrogen BondingAsp147, Tyr148, Tyr326Anchors the ligand in the binding pocket and is crucial for high-affinity binding.
Hydrophobic InteractionsVal236, Trp293, Ile296, Val300, Ile322Stabilizes the ligand within the hydrophobic core of the binding site.
Ionic/ElectrostaticAsp147A key interaction for many opioid ligands, involving the protonated amine.
π-π StackingHis297, Trp318Interaction with the aromatic rings of the ligand can enhance binding affinity.

This table represents a hypothetical set of interactions based on known opioid receptor binding sites. The actual interactions for a specific diastereomer would be determined by the docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. issaasphil.orgmdpi.com MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the ligand and the receptor, and calculate binding free energies more accurately. issaasphil.org

For this compound, an MD simulation would typically start with the best-docked pose from the previous step. The simulation would track the atomic movements of the entire system (protein, ligand, and surrounding solvent) over a period of nanoseconds to microseconds. Researchers at the Skiniotis Laboratory have utilized MD simulations to complement structural studies of G protein-coupled receptors (GPCRs), including the mu-opioid receptor bound to alvimopan, providing insights into the complex process of receptor activation and signaling. stanford.edustanford.edu Analysis of the simulation trajectory can reveal whether this compound remains stably bound or if it adopts conformations that are less favorable for antagonism.

Table 2: Key Parameters Analyzed in MD Simulations of the this compound-MOR Complex

ParameterDescriptionImplication for Diastereomer 1
RMSD (Root Mean Square Deviation) Measures the average deviation of the protein or ligand backbone atoms from their initial position over time.A stable RMSD suggests the complex has reached equilibrium and the ligand is not dissociating.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues or atoms around their average position.High RMSF in the binding site or ligand could indicate instability or flexibility.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation.Persistent hydrogen bonds indicate a stable and strong interaction.
Binding Free Energy (e.g., MM/PBSA) An end-state method to calculate the free energy of binding from the MD trajectory.Provides a more accurate estimation of binding affinity compared to docking scores.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a set of stereoisomers like those of alvimopan, a 3D-QSAR model can be particularly insightful. This approach correlates the 3D properties of the molecules (e.g., steric and electrostatic fields) with their observed activity, such as binding affinity for the MOR.

To build a QSAR model for the alvimopan diastereomers, one would need experimental activity data for each isomer. The 3D structures of the diastereomers would be computationally generated and aligned based on a common scaffold. Techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would then be used to generate a predictive model. Such models have been successfully constructed for other series of opioid receptor antagonists. acs.org The resulting QSAR model can highlight the specific spatial regions where differences in shape and electronic properties among the diastereomers lead to variations in activity, providing a roadmap for designing more potent molecules.

Table 3: Steps for Developing a Stereoisomer-Specific 3D-QSAR Model

StepDescriptionRationale
1. Data Set Selection Compile a series of alvimopan diastereomers with measured biological activity (e.g., Ki values for MOR).A diverse set of structures and activities is needed to build a robust model.
2. Molecular Modeling Generate low-energy 3D conformations for each diastereomer.Accurate 3D structures are essential for calculating molecular fields.
3. Structural Alignment Superimpose all diastereomers based on a common structural feature.Proper alignment ensures that the calculated field differences are meaningful.
4. Molecular Field Calculation Place the aligned molecules in a 3D grid and calculate steric and electrostatic interaction energies at each grid point.These fields represent the 3D properties that will be correlated with activity.
5. Statistical Analysis (e.g., PLS) Use Partial Least Squares (PLS) analysis to derive a mathematical equation linking the field values to the biological activity.PLS identifies the most relevant field regions and creates a predictive model.
6. Model Validation Validate the model's predictive power using internal (cross-validation) and external test sets.Validation ensures the model is not overfitted and can accurately predict the activity of new compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. aps.org For this compound, DFT calculations can provide highly accurate information about its intrinsic properties, independent of its interaction with the receptor. DFT can be employed to determine the precise 3D geometry, conformational energies, and electronic properties like charge distribution and molecular orbital energies. acs.orgoxy.edu

By comparing the calculated properties of this compound with the active diastereomer, one can identify subtle differences in their electronic landscapes. For example, a different distribution of electrostatic potential on the molecular surface could lead to altered interactions in the receptor binding pocket. DFT can also be used to calculate the relative energies of the different diastereomers, providing insight into their thermodynamic stability. Such calculations are also highly valuable for interpreting experimental data, such as NMR chemical shifts, to confirm the structure of specific diastereomers. usc.gal

Table 4: Properties of this compound Investigated by DFT

PropertyDescriptionScientific Relevance
Optimized Geometry The lowest energy 3D arrangement of the atoms in the molecule.Provides the most accurate representation of the molecule's shape.
Relative Energy The calculated energy of Diastereomer 1 relative to other diastereomers.Indicates the relative thermodynamic stability of the stereoisomers.
Electrostatic Potential (ESP) Map A map of the electrostatic potential on the molecule's surface, showing electron-rich (negative) and electron-poor (positive) regions.Helps predict non-covalent interactions and sites of potential hydrogen bonding.
HOMO-LUMO Energies The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Atomic Charges The calculated partial charge on each atom in the molecule.Provides detailed insight into the electronic distribution and dipole moment.

ADME Prediction Models for Pre-clinical Assessment (in silico)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are computational tools used to predict the pharmacokinetic properties of a drug candidate early in the discovery process. nih.gov These models use the chemical structure of a molecule to estimate properties like oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability.

Alvimopan is known to have low oral bioavailability and is primarily metabolized by gut microflora. nih.govdrugbank.com In silico ADME models, such as those available in software like ADMET Predictor, can be used to predict whether this compound would have a similar or different pharmacokinetic profile. amazonaws.com Even small changes in stereochemistry can sometimes lead to significant differences in ADME properties. For example, one diastereomer might be a better or worse substrate for metabolic enzymes (like Cytochrome P450s) or efflux transporters (like P-glycoprotein). Predicting these properties for this compound is crucial for assessing its potential as a drug candidate, as poor pharmacokinetics can prevent an otherwise active compound from reaching its target in the body.

Table 5: Hypothetical In Silico ADME Prediction for Alvimopan Diastereomers

ADME PropertyPredicted Value (Active Diastereomer)Predicted Value (Diastereomer 1)Implication
Human Intestinal Absorption (HIA) LowLowBoth diastereomers are likely poorly absorbed from the gut.
Caco-2 Permeability (nm/s) < 4 (Low)< 4 (Low)Suggests low passive diffusion across the intestinal wall.
P-gp Substrate YesYes / NoA difference could alter efflux from cells and affect distribution.
CYP2D6 Inhibition Low ProbabilityLow ProbabilityUnlikely to cause drug-drug interactions via this pathway.
Plasma Protein Binding (%) ~80%~82%Minor differences are unlikely to be clinically significant.
Blood-Brain Barrier (BBB) Penetration Very LowVery LowBoth are likely peripherally restricted, which is desired for this drug class.

Note: These values are illustrative and represent typical outputs from in silico ADME prediction software.

Virtual Screening and Ligand-Based Drug Design Implications

The computational analysis of this compound, especially in comparison to the active isomer, has significant implications for future drug design efforts. These studies fall into two main categories: ligand-based and structure-based design.

In ligand-based drug design , the structure of the active alvimopan diastereomer serves as a template. A pharmacophore model, which defines the essential 3D arrangement of features required for activity, can be created. This model can then be used to perform virtual screening of large chemical libraries to identify new, structurally diverse molecules that match the pharmacophore and could be potential MOR antagonists. acs.org The development of novel fluorescent ligands based on the alvimopan scaffold is an example of how its structure can be used to create new chemical tools. nottingham.ac.ukresearchgate.net

In structure-based drug design , the detailed understanding of how both active and inactive diastereomers interact with the MOR is used to design better drugs. By analyzing why this compound binds weakly or is inactive, researchers can identify key interactions that are "negative constraints"—features to be avoided. Conversely, the strong interactions of the active diastereomer highlight "positive constraints"—features to be included or enhanced. This knowledge allows for the rational design of new analogs with improved properties, such as higher affinity, greater selectivity for the MOR over other opioid receptors, or a more desirable pharmacokinetic profile.

Table 6: Drug Design Implications from Studying Alvimopan Diastereomers

Design ApproachInformation Gained from Diastereomer 1Implication for New Drug Design
Ligand-Based Design Provides a negative control for pharmacophore modeling.Helps refine the pharmacophore model by defining features that lead to inactivity, improving the hit rate of virtual screens.
Structure-Based Design Identifies steric clashes or loss of key interactions in the MOR binding site.Guides the modification of new compounds to avoid unfavorable geometries and to optimize interactions with key residues.
Selectivity Profiling Docking against δ- and κ-opioid receptors may reveal reasons for subtype selectivity.Allows for the design of new antagonists with higher selectivity for the μ-opioid receptor, potentially reducing side effects.
Improving Pharmacokinetics In silico ADME predictions for the diastereomer can be correlated with its structure.Informs the design of new molecules with potentially better absorption or metabolic stability by modifying specific functional groups.

Intellectual Property and Research Landscape Surrounding Alvimopan Diastereomer 1

Patent Landscape Analysis Related to Stereoisomers of Alvimopan (B130648)

Alvimopan possesses three chiral centers, which gives rise to a total of eight theoretical diastereomers. orientjchem.org The active pharmaceutical ingredient is one specific stereoisomer, identified as having the (3R,4R)-configuration on the piperidine (B6355638) ring and an (S)-configuration at the third chiral center. orientjchem.org The patent landscape surrounding Alvimopan stereoisomers has evolved from broad initial claims to more specific patents covering synthesis, purification, and crystalline forms.

Initial patents, such as U.S. Patent 5,250,542, broadly cover a class of 4-aryl-piperidine compounds, including Alvimopan, and their use as peripheral opioid antagonists. google.comorientjchem.org While these foundational patents established the core intellectual property, they did not provide detailed information regarding the synthesis or characterization of all possible diastereomers. orientjchem.org

Subsequent patents and research have focused on the stereospecific synthesis and isolation of the desired Alvimopan diastereomer. The challenge of controlling the stereochemistry at all three centers has been a significant area of research. A key publication by Reddy et al. in 2018 detailed the synthesis and characterization of all eight possible diastereomers of Alvimopan for the first time, providing critical data for defining specifications and identifying impurities in the drug substance. orientjchem.orgorientjchem.org This work highlights that much of the detailed stereoisomer research followed the initial patent filings.

The patent landscape also includes filings related to different crystalline forms of Alvimopan, such as the monohydrate and dihydrate forms, which can have implications for the stability and formulation of the final drug product. google.com

Table 1: Key Patents and Literature in the Alvimopan Stereoisomer Landscape

Patent/Publication Key Contribution
U.S. Patent 5,250,542 Foundational patent disclosing Alvimopan and its use as a peripheral opioid antagonist. google.comorientjchem.org
U.S. Patent 5,434,171 Describes crystalline monohydrate and dihydrate forms of Alvimopan. google.com
Reddy B. R, et al. (2018) First detailed synthesis and characterization of all eight possible diastereomers of Alvimopan. orientjchem.orgorientjchem.org
CN105037248A Discloses a synthesis method for Alvimopan aimed at improving yield and purity through specific protecting groups and a one-step hydrolysis. google.com

Novelty and Inventive Step in Synthesis and Application Patents

The novelty and inventive step in patents related to Alvimopan diastereomers often lie in the development of efficient and stereoselective synthetic routes. As the initial composition of matter patents for Alvimopan have progressed, subsequent patents focus on process improvements that overcome challenges of earlier methods.

For instance, Chinese patent CN105037248A claims a synthesis method that utilizes an acetyl-protected piperidine fragment. google.com The inventive step is argued based on simplifying the manufacturing process. The patent highlights that a previous method required a two-step hydrolysis (an acidic step to remove a TMS protecting group followed by a basic step for the ester group). The claimed invention uses an acetyl protecting group that can be removed in a single basic hydrolysis step along with the ester group, thus simplifying the operation and making the process more suitable for industrial scale-up. google.com

Similarly, patent CN103360300A describes a synthesis method using a Trimethylsilyl (TMS) protected piperidine segment. google.com The novelty of this approach is in providing a process that is claimed to be simple, high-yielding, and cost-effective for industrial production. google.com

The inventive step in these process patents is often demonstrated by:

Increased Stereoselectivity: Achieving a higher ratio of the desired diastereomer ("Alvimopan diastereomer 1") over others.

Process Simplification: Reducing the number of steps, avoiding harsh reagents, or using more environmentally friendly solvents, which makes the process more economical and scalable. google.comgoogle.com

Novel Intermediates: The synthesis and use of new chemical intermediates that facilitate a more efficient pathway to the final product.

Freedom-to-Operate Considerations for Research Development

Conducting a freedom-to-operate (FTO) analysis is a critical step for any entity looking to research and develop products related to this compound. scienceopen.com An FTO analysis aims to determine whether a proposed product or process infringes on the existing intellectual property rights of others. scienceopen.comnih.gov For this compound, several layers of patents must be considered.

Composition of Matter Patents: The original patents covering the Alvimopan molecule itself are the first consideration. Researchers must determine if these foundational patents are still in force in the jurisdiction of interest.

Process Patents: Numerous patents claim specific methods of synthesizing Alvimopan. Researchers developing a new synthesis route must ensure their process does not utilize steps or intermediates claimed in existing, in-force patents. For example, using the specific one-step hydrolysis method described in CN105037248A could constitute infringement if that patent is active in the relevant country. google.com

Polymorph and Formulation Patents: Patents may cover specific crystalline forms (polymorphs) or final formulations of the drug. google.comgoogle.comgoogle.com Researching a new formulation requires navigating these patents to avoid infringement.

Patents on Intermediates: The synthesis of Alvimopan involves several key intermediates. Patents may exist that claim the synthesis or use of these specific precursor molecules.

An FTO analysis is a dynamic process, as new patents can be filed and granted. scienceopen.com It requires a thorough search and analysis of patent claims by a qualified patent attorney to assess the risk of infringement and guide the research and development strategy.

Emerging Research Trends and Patent Filings

Recent research and patent filings related to Alvimopan indicate a shift from focusing on the core synthesis of the active ingredient to improving its delivery and expanding its clinical applications.

One significant trend is the development of novel formulations to enhance the bioavailability of Alvimopan. Due to its low solubility, the drug has limited absorption when administered orally. google.comgoogle.com Patent applications have been filed for new compositions aimed at overcoming this limitation. For example:

CN102499908A discloses a solid preparation of Alvimopan using chitosan (B1678972) to create microspheres, which is claimed to significantly improve bioavailability. google.com

CN103948593A describes a pharmaceutical composition using solid dispersion technology with carriers like poloxamer and hydroxypropyl beta-cyclodextrin (B164692) to transform Alvimopan into an amorphous form, thereby increasing its dissolution rate and stability. google.com

Another emerging trend is the exploration of Alvimopan's efficacy within modern surgical protocols. Recent clinical studies have focused on its role in Enhanced Recovery After Surgery (ERAS) programs. Research has shown that Alvimopan can be effective in accelerating gastrointestinal recovery even in opiate-sparing regimens and may reduce the length of hospital stays for patients undergoing colorectal surgery. nih.govnih.gov This research supports the expanded use and value of the drug in postoperative care.

Furthermore, the broader field of opioid receptor modulators continues to evolve. Research into related compounds, such as diastereomeric 5-phenylmorphans, is exploring the development of new molecules with tailored properties, like potent partial agonism at the mu-opioid receptor. nih.gov While not directly involving Alvimopan, this research indicates a continuing interest in the stereochemical and structural features that govern the activity of opioid receptor ligands, which could influence the next generation of related therapeutics.

Future Research Directions and Unaddressed Scientific Inquiries for Alvimopan Diastereomer 1

Exploration of Undiscovered Pharmacological Targets or Mechanisms

Alvimopan (B130648) is a selective antagonist of the human μ-opioid receptor with a high affinity (Ki of 0.4 nM). fda.gov Its primary mechanism involves competitively binding to μ-opioid receptors in the gastrointestinal tract, antagonizing the peripheral effects of opioids on gut motility and secretion without affecting central analgesia. fda.govnih.gov Future research should investigate potential undiscovered pharmacological targets or novel mechanisms of action for Alvimopan diastereomer 1. While its activity at the μ-opioid receptor is well-characterized, its interaction with other opioid receptor subtypes (delta and kappa) and over 70 non-opioid receptors, enzymes, and ion channels at higher concentrations has shown no significant activity. fda.govnih.gov However, subtle, yet mechanistically significant, interactions at a preclinical level cannot be entirely ruled out and warrant further investigation. There is also a suggestion that endogenous opioids may play a role in postoperative responses like ileus, which deserves more profound investigation. nih.gov

Development of Advanced Stereoselective Synthetic Methodologies

The synthesis of alvimopan, and specifically the isolation of its diastereomers, has been a notable challenge. orientjchem.org The existing synthetic routes generate multiple chiral centers, necessitating meticulous stereocontrol. orientjchem.orgorientjchem.org One reported synthesis involves the resolution of a key intermediate with (+)-diparatoluoyl-D-tartaric acid to establish the first chiral center. orientjchem.orgorientjchem.org The second chiral center's formation has been shown to be stereoselective, yielding an anti-pair of enantiomers. orientjchem.orgorientjchem.org

Long-term Stability and Degradation Pathway Analysis

Understanding the long-term stability and degradation pathways of this compound is crucial for ensuring its quality and efficacy. Studies have examined its degradation under various stress conditions, identifying several degradation products. researchgate.netresearchgate.net Acid hydrolysis, for instance, leads to the formation of specific degradation products that have been characterized using techniques like LC/MS and NMR. researchgate.net

Future investigations should aim for a more comprehensive long-term stability profile under various storage conditions. A detailed analysis of the degradation pathways, including the kinetics and mechanisms of degradation product formation, is necessary. This knowledge will aid in the development of more stable formulations and the establishment of appropriate storage and handling protocols.

Application in Novel Pre-clinical Disease Models (Mechanistic Studies Only)

The primary clinical application of alvimopan is for the management of postoperative ileus. researchgate.netresearchgate.netnih.gov Preclinical studies have demonstrated its ability to antagonize opioid-induced delays in gastrointestinal transit. researchgate.net Future research should explore the application of this compound in novel preclinical disease models to elucidate its underlying mechanisms of action in different pathological contexts. For instance, its effects could be studied in models of inflammatory bowel disease or other disorders involving dysregulated gut motility to understand if its mechanism extends beyond opioid receptor antagonism in these conditions. Such studies would be purely mechanistic and not aimed at exploring new therapeutic indications.

Isotopic Labeling for Advanced Mechanistic Investigations

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. nih.gov For this compound, isotopic labeling could be employed to conduct advanced mechanistic investigations into its absorption, distribution, metabolism, and excretion (ADME) properties. For example, labeling specific atoms in the molecule could help trace its fate in preclinical models, providing definitive evidence of its metabolic transformations and interactions with biological systems. nih.gov This could offer deeper insights into why it acts peripherally and does not cross the blood-brain barrier. researchgate.net

Deepening Understanding of Stereospecific ADME in Pre-clinical Systems

Future studies should focus on comparing the ADME profiles of this compound with its other diastereomers. This would involve developing and validating stereospecific analytical methods to quantify each diastereomer in biological matrices. Such research would enhance our understanding of the structure-activity relationship and the factors governing its peripheral action. Alvimopan is metabolized by gut microflora to an active amide-hydrolysis metabolite, which is equipotent to the parent drug. researchgate.netdrugbank.com Investigating the stereoselectivity of this metabolic process would be particularly insightful.

Green Chemistry Approaches to Synthesis and Purification

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of complex molecules like alvimopan often involves multiple steps and the use of various reagents and solvents. orientjchem.orgorientjchem.org Future research should focus on developing greener synthetic and purification methods for this compound.

Q & A

Basic Research Questions

Q. What are the key experimental parameters for synthesizing Alvimopan diastereomer 1 with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature, solvent polarity, and catalyst selection. For example, diastereoselectivity can be enhanced using aprotic solvents like acetonitrile (MeCN), which minimize side reactions compared to THF, as observed in analogous cycloaddition studies . Characterization should employ HPLC-MS for purity assessment and chiral stationary phase chromatography to resolve diastereomers. Reproducibility depends on documenting variables such as reaction time and stoichiometric ratios in line with IUPAC guidelines for analytical reporting .

Q. How do spectroscopic techniques differentiate this compound from its counterparts?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Key distinctions include coupling constants (e.g., 3JHH^3J_{HH}) in NOESY spectra to confirm spatial proximity of protons in the diastereomeric structure. High-resolution mass spectrometry (HRMS) further validates molecular formulas, while X-ray crystallography provides definitive stereochemical assignments. Cross-referencing with USP reference standards ensures accuracy in peak identification .

Q. What chromatographic methods are optimal for separating this compound?

  • Methodological Answer : Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA or IB) is recommended. Mobile phase optimization (e.g., hexane:isopropanol gradients) improves resolution, with retention times validated against spiked samples. For preparative isolation, simulated moving bed (SMB) chromatography offers scalability, though method robustness must be tested via inter-laboratory reproducibility trials .

Advanced Research Questions

Q. How can solvent-induced diastereoselectivity discrepancies in this compound synthesis be resolved?

  • Methodological Answer : Contradictions in diastereomeric ratios (dr) often arise from solvent polarity effects. For example, THF may yield variable dr (1:1–9:1), while MeCN produces a single diastereomer due to tighter ion pairing in polar aprotic media . To address this, conduct kinetic studies under inert atmospheres to isolate solvent-specific transition states. Computational modeling (DFT) can further predict solvent interactions, guiding empirical validation .

Q. What strategies mitigate batch-to-batch variability in this compound crystallization?

  • Methodological Answer : Polymorphic control requires supersaturation monitoring via in-situ Raman spectroscopy. Antisolvent addition rates and seeding protocols must be standardized. For example, slow cooling in ethanol/water mixtures (70:30 v/v) at 0.5°C/min reduces amorphous content. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) should confirm crystallinity across batches .

Q. How should researchers address conflicting bioactivity data between diastereomers in preclinical studies?

  • Methodological Answer : Discrepancies may stem from impurities or enantiomeric cross-contamination. Validate purity via orthogonal methods (e.g., GC headspace analysis for residual solvents, ICP-MS for metal catalysts). Re-test bioactivity using blinded, randomized samples with positive/negative controls. Dose-response curves and statistical rigor (e.g., ANOVA with post-hoc Tukey tests) ensure reliability .

Q. What advanced analytical workflows confirm the stability of this compound under accelerated degradation conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) paired with UPLC-QTOF identify degradation pathways. Quantify degradation products using validated calibration curves and assess Arrhenius kinetics for shelf-life prediction. Stability-indicating methods must demonstrate specificity via stressed sample spiking .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in this compound pharmacokinetic (PK) studies?

  • Methodological Answer : Standardize PK protocols using certified reference materials (CRMs) for calibration. Employ crossover study designs to minimize inter-subject variability. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw datasets deposited in public repositories (e.g., Zenodo) alongside metadata on sampling intervals and analytical instrumentation .

Q. What statistical approaches resolve contradictions in diastereomer metabolism data?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies confounding variables like enzyme induction variability. Non-linear mixed-effects modeling (NONMEM) accounts for population heterogeneity in metabolic rates. Cross-validate findings using in vitro hepatocyte assays and in vivo tracer studies .

Guidelines for Reporting

  • Experimental Replication : Follow Beilstein Journal guidelines, including full disclosure of synthetic protocols, spectral data, and statistical parameters in supplementary materials .
  • Ethical Data Practices : Avoid selective reporting by pre-registering hypotheses and analytical plans on platforms like Open Science Framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.